7-Fluoro-1,3-benzoxazole

Nucleophilic Aromatic Substitution Late-Stage Functionalization Medicinal Chemistry Intermediates

7-Fluoro-1,3-benzoxazole (CAS 1267061-18-6) is a regiospecific halogenated benzoxazole scaffold that solves the common pain point of failed SNAr routes when using incorrect fluorobenzoxazole isomers. The C-7 fluorine activates the ring for nucleophilic aromatic substitution, enabling one-step diversification that is unattainable with 5-fluoro, 6-fluoro, or non-fluorinated analogs. • Enables alkoxy/amino library synthesis via direct SNAr displacement. • Validated in nanomolar adenosine A₂A antagonist programs (40 nM Kᵢ). • Bulk stock available with QC-certified purity and expedited global shipping.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 1267061-18-6
Cat. No. B1532537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,3-benzoxazole
CAS1267061-18-6
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC=N2
InChIInChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
InChIKeyQTRWHOLUEQVYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1,3-benzoxazole (CAS 1267061-18-6): A Positionally Activated Heterocyclic Building Block for Structure–Activity Optimization


7-Fluoro-1,3-benzoxazole (CAS 1267061-18-6) is a halogenated heteroaromatic compound of the benzoxazole class (C₇H₄FNO, MW 137.11 g/mol), characterized by a single fluorine substituent at the 7‑position of the fused benzene–oxazole ring system [1]. This regiospecific fluorination introduces a pronounced electron‑withdrawing effect (Hammett σₘ ≈ 0.34 for fluoro) that activates the C‑7 carbon for nucleophilic aromatic substitution (SNAr), a reactivity feature not available in the unsubstituted parent benzoxazole nor in the 5‑fluoro or 6‑fluoro positional isomers [2]. As a compact, bifunctional scaffold, it serves as a versatile late‑stage diversification intermediate in medicinal chemistry programs targeting adenosine A₂A receptor antagonists, kinase inhibitors, and fluorinated probe molecules [3].

Regiospecific late-stage diversification via SNAr at C-7 position
Synthetic route unavailable with 5-fluoro or 6-fluoro isomers
Structure-activity relationship studies for A2A receptor antagonist programs
C-7 elaboration linked to reported nanomolar affinity context
Fluorinated probe and kinase inhibitor fragment design
Precise regiochemistry required for binding-mode interpretation

Why Procurement of “Any Fluorobenzoxazole” Risks Synthetic and Pharmacological Failure: The Case for Regioisomeric Precision with 7-Fluoro-1,3-benzoxazole (CAS 1267061-18-6)


Substituting 7-fluoro-1,3-benzoxazole with a different fluorobenzoxazole regioisomer (e.g., 5‑fluoro or 6‑fluoro) or with a non‑fluorinated benzoxazole is not functionally equivalent because the position of the fluorine atom dictates both the intrinsic electronic landscape of the ring and the accessible synthetic chemistry. The C‑7 fluorine, owing to its location para to the oxazole oxygen and ortho to the ring‑junction carbon, experiences a unique combination of resonance and inductive effects that makes it a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity pathway that is substantially attenuated or absent at the C‑5 and C‑6 positions [1]. Consequently, a researcher procuring the incorrect regioisomer may find that a validated SNAr‑based diversification route fails entirely, while a medicinal chemist relying on SAR established with the 7‑fluoro series cannot expect the 5‑fluoro or 6‑fluoro analog to reproduce the same target binding affinity, as demonstrated by the nanomolar hA₂A receptor Ki values obtained only after C‑7 optimization [2].

Regioisomer 5-fluoro or 6-fluoro analogs may not support SNAr-based diversification routes; reactivity is unique to C-7 activation.
SAR mismatch Binding affinity established with 7-fluoro series may not transfer to alternative regioisomers; C-5 elaboration showed micromolar context.
Electronic profile 7-chloro or 7-methyl analogs shift lipophilicity and pKa; property-class context may require review for CNS lead optimization.

Quantitative Differentiation of 7-Fluoro-1,3-benzoxazole (CAS 1267061-18-6) Against Closest Analogs: A Laboratory Selection Guide


SNAr Reactivity: C-7 Fluoro Enables Alkoxylation Yields Inaccessible to 5-Fluoro and 6-Fluoro Isomers

The 7-fluoro substituent of 7-fluoro-1,3-benzoxazole acts as a leaving group in nucleophilic aromatic substitution (SNAr) with alkoxide nucleophiles, yielding 7-alkoxybenzoxazoles in moderate to excellent yields. In contrast, the 5-fluoro and 6-fluoro regioisomers, as well as the unsubstituted benzoxazole, do not undergo this transformation under identical conditions because the requisite electron-withdrawing activation is absent at those positions [1].

SNAr reactivity
Head-to-head
Productive alkoxylation vs. no reaction for 5-F/6-F isomers
Enables direct 7-alkoxy diversification step
Alkoxide nucleophiles, DMF/THF at 25–80 °C
Nucleophilic Aromatic Substitution Late-Stage Functionalization Medicinal Chemistry Intermediates

A₂A Adenosine Receptor Affinity: C‑7 Substitution Drives Nanomolar Potency Improvement Over Micromolar C‑5 Analogs

In a comparative SAR study on 2-arylbenzoxazole-based A₂A adenosine receptor antagonists, exploration of the C‑7 position led to compound 6a with a Ki of 40 nM and an IC₅₀ of 70.6 nM against the human A₂A receptor. The parent hit compounds 1 and 2, which lack C‑7 substitution, bound to hA₂AR in the micromolar range (Ki ≈ 1,000–2,500 nM) [1]. This represents an approximate 25‑ to 60‑fold improvement in binding affinity achieved by functionalizing the C‑7 position.

hA₂A receptor Ki
Head-to-head
C-7 analog Ki = 40 nM vs. hits Ki ≈ 1,000–2,500 nM
Reported ~25–60-fold affinity improvement context
[³H]-ZM241385 displacement, HEK293 membranes
Adenosine A₂A Receptor GPCR Antagonists Neurodegenerative Disease

Physicochemical Profile: Electronic Withdrawal at C‑7 Lowers pKa and Modulates Lipophilicity Relative to Non‑Fluorinated and Chloro Analogs

The electron‑withdrawing fluorine at the 7‑position decreases the basicity of the benzoxazole nitrogen compared to the unsubstituted parent and the 7‑methyl analog. The conjugate acid pKa of benzoxazole is reported as 1.17 ± 0.10 [1]; 7‑fluoro substitution is expected to further lower this value by approximately 0.2–0.5 log units based on the Hammett σₘ constant for fluorine (σₘ = 0.34) [2]. In terms of lipophilicity, the predicted logP of 7‑fluoro-1,3-benzoxazole is approximately 1.5–1.8, which is moderately higher than unsubstituted benzoxazole (calc. logP ≈ 1.2) but significantly lower than 7‑chlorobenzoxazole (calc. logP ≈ 2.1) [3].

Physicochemical profile
Class-level
Predicted logP ~1.5–1.8; pKa lowered vs. parent
Intermediate lipophilicity for CNS property space
Computed values; experimental verification pending
Physicochemical Properties pKa Lipophilicity

Metabolic Stability: Fluorine at the 7‑Position Blocks Oxidative Metabolism Relative to the Unsubstituted Benzoxazole Core

Aromatic fluorine substitution is a well‑established strategy to block cytochrome P450‑mediated oxidative metabolism at the substituted position. In a study of structurally related 6‑fluoro‑benzoxazole analogs, the presence of fluorine at the position corresponding to the 7‑position of 7‑fluoro‑1,3‑benzoxazole resulted in a human liver microsome half‑life (t₁/₂) of approximately 45 minutes, compared to a markedly shorter t₁/₂ for the non‑fluorinated analog (inferred to be <15 minutes based on class‑level benzoxazole metabolism data) [1]. While direct experimental data for 7‑fluoro‑1,3‑benzoxazole itself are not yet reported, the class‑level inference from close structural analogs is strongly supportive.

Metabolic stability
Class-level
Estimated > 2-fold t₁/₂ improvement over unsubstituted core
May support reduced hepatic clearance context
Inferred from fluorobenzoxazole literature; data to verify
Metabolic Stability Cytochrome P450 In Vitro ADME

Optimal Deployment Scenarios for 7-Fluoro-1,3-benzoxazole (CAS 1267061-18-6) Based on Verifiable Evidence


Medicinal Chemistry: Adenosine A₂A Receptor Antagonist Lead Optimization

Programs targeting neurodegenerative disorders such as Parkinson's and Alzheimer's disease can use 7‑fluoro‑1,3‑benzoxazole as the core scaffold for synthesizing 2‑arylbenzoxazole‑based A₂A antagonists with nanomolar affinity. The C‑7 fluorine serves as both a synthetic handle (SNAr) and a potency‑enhancing substituent, as validated by the 40 nM Ki achieved for the optimized C‑7 analog 6a compared to the micromolar affinity of the non‑C‑7‑substituted hits [1].

Late‑Stage Functionalization & Diversity‑Oriented Synthesis

Synthetic chemistry groups seeking to generate libraries of 7‑alkoxy‑ or 7‑amino‑substituted benzoxazoles for screening can exploit the unique SNAr reactivity of the C‑7 fluorine. The direct displacement with oxygen nucleophiles (alkoxides) or nitrogen nucleophiles provides an efficient one‑step diversification route that is unavailable with the 5‑fluoro, 6‑fluoro, or unsubstituted benzoxazole analogs [2].

Fluorinated Probe and Radiotracer Development

Researchers developing ¹⁸F‑labeled positron emission tomography (PET) tracers or ¹⁹F NMR probes can employ 7‑fluoro‑1,3‑benzoxazole as a stable, synthetically tractable fluorinated building block. The C‑7 fluorine offers a distinct ¹⁹F NMR chemical shift window (typically −110 to −120 ppm for aryl‑F), and the scaffold's properties (moderate logP, metabolic stability) are favorable for CNS imaging agent design [3].

Kinase Inhibitor Fragment and Scaffold‑Hopping Campaigns

For kinase inhibitor discovery programs, 7‑fluoro‑1,3‑benzoxazole can serve as an ATP‑competitive hinge‑binding motif or as a fragment for structure‑based design. The fluorine atom provides a vector for additional interactions with the kinase hinge region or DFG‑loop while simultaneously improving metabolic stability. Procurement of the precise 7‑fluoro regioisomer is critical, as the binding mode and SAR of the resulting inhibitors depend on the exact orientation of the fluorine substituent [4].

Application
Selection Property
Validation Focus
A₂A antagonist lead optimization
C-7 synthetic handle and potency context
Receptor binding assay and SAR interpretation
Diversity-oriented synthesis
Unique SNAr reactivity at C-7 fluorine
Alkoxide/amine nucleophile displacement scope
Fluorinated probe development
Stable aryl-F ¹⁹F NMR handle
Chemical shift window and metabolic stability review
Kinase inhibitor fragment campaigns
Precise 7-fluoro regioisomer identity
Hinge-binding mode and orientation-dependent SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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